molecular formula C18H13N5O2 B2372000 N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide CAS No. 951897-82-8

N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide

Cat. No.: B2372000
CAS No.: 951897-82-8
M. Wt: 331.335
InChI Key: WLSJDDQDDIHVLJ-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a tetrazole ring and a benzoxepine moiety, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling with Benzoxepine: The tetrazole derivative is then coupled with a benzoxepine derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).

Chemical Reactions Analysis

N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of tetrazole N-oxides.

    Reduction: The compound can be reduced under hydrogenation conditions to yield reduced tetrazole derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, which is beneficial in treating gout .

Comparison with Similar Compounds

N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide can be compared with other tetrazole-containing compounds such as:

The uniqueness of this compound lies in its specific combination of the tetrazole and benzoxepine moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c24-18(14-8-9-25-17-7-2-1-4-13(17)10-14)20-15-5-3-6-16(11-15)23-12-19-21-22-23/h1-12H,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSJDDQDDIHVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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